Monol - 62139-14-4

Monol

Catalog Number: EVT-1547270
CAS Number: 62139-14-4
Molecular Formula: C32H56O
Molecular Weight: 456.8 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Classification

Monol falls under the classification of organic compounds, specifically within the lipid category due to its hydrophobic nature. It can also be categorized based on its functional groups and structural features, which are typical of terpenoids.

Synthesis Analysis

Methods

The synthesis of Monol can be achieved through various methods, including:

  1. Natural Extraction: Isolated from plant materials through solvent extraction techniques.
  2. Chemical Synthesis: Laboratory synthesis may involve multi-step reactions starting from simpler organic molecules or terpenoid precursors.

Technical Details

The synthetic pathways often involve reactions such as alkylation or cyclization to construct the complex structure characteristic of Monol. The specific conditions (temperature, pressure, catalysts) can significantly influence the yield and purity of the synthesized compound.

Molecular Structure Analysis

Structure

Monol's molecular structure consists of a long hydrocarbon chain with multiple double bonds and a hydroxyl group, which contributes to its classification as a lipid. The structural formula can be represented as follows:

C32H56O\text{C}_{32}\text{H}_{56}\text{O}

Data

The molecular weight of Monol is approximately 480.79 g/mol. Its structural configuration plays a crucial role in its biological activity and solubility properties.

Chemical Reactions Analysis

Reactions

Monol participates in various chemical reactions typical for lipids and terpenoids, including:

  1. Oxidation: Can undergo oxidation to form ketones or aldehydes.
  2. Hydrogenation: The unsaturated bonds in Monol can be hydrogenated to form saturated derivatives.
  3. Esterification: Reacts with acids to form esters, which are significant in biological systems.

Technical Details

These reactions often require specific conditions such as catalysts (e.g., palladium for hydrogenation) and may proceed through radical mechanisms or ionic pathways depending on the reactants involved.

Mechanism of Action

Process

Monol's mechanism of action primarily relates to its interaction with biological membranes due to its lipid nature. It may influence membrane fluidity and permeability, impacting cellular processes such as signaling and transport.

Data

Research indicates that Monol can modulate the activity of membrane proteins and enzymes, contributing to its biological effects. Specific pathways through which it exerts its influence include interactions with lipid rafts and modulation of receptor activities.

Physical and Chemical Properties Analysis

Physical Properties

  • Appearance: Typically a viscous liquid or semi-solid at room temperature.
  • Solubility: Insoluble in water but soluble in organic solvents like ethanol and chloroform.
  • Melting Point: Not well-defined due to its complex structure but generally low compared to more saturated lipids.

Chemical Properties

  • Stability: Sensitive to oxidation; should be stored away from light and air.
  • Reactivity: Reacts with strong oxidizing agents; stable under neutral conditions but can decompose under extreme pH or temperature.

Relevant data on these properties can be sourced from chemical databases such as PubChem .

Applications

Scientific Uses

Monol has several applications in scientific research, particularly in studies related to:

  1. Biochemistry: Used as a model compound for studying lipid interactions within membranes.
  2. Pharmacology: Investigated for potential therapeutic effects due to its biological activity.
  3. Cosmetic Industry: Explored for use in formulations due to its emollient properties.

The diverse applications highlight Monol's significance in both fundamental research and practical applications across various fields.

Biosynthesis Pathways and Enzymatic Mechanisms

Microbial Genetic Regulation of Bacteriohopane Synthesis

The genetic basis of hopanoid biosynthesis centers around the hpn operon, a conserved genetic cluster encoding enzymes responsible for hopanoid production and modification. This operon includes several key genes:

  • shc (squalene-hopene cyclase): Catalyzes the initial cyclization of squalene into the basic hopanoid skeleton
  • hpnH (radical SAM protein): Responsible for side chain elongation to form bacteriohopanepolyols (BHPs)
  • hpnP and hpnR: Methyltransferases that modify the core structure at C-2 and C-3 positions respectively
  • hpnG, hpnI, hpnJ, hpnO: Additional modification enzymes for side chain functionalization [3] [6]

Genetic regulation of these pathways demonstrates significant phylum-specific conservation, particularly in Proteobacteria and Acidobacteria. In Acidobacteria, the complete hpn operon appears exclusively in subdivisions 1 and 3, explaining their hopanoid production capability compared to other subdivisions that lack essential biosynthetic genes [7]. The expression of these genes is environmentally responsive, with oxygen availability serving as a key regulatory factor. Metagenomic analyses reveal that hopanoid producers are enriched in microaerophilic environments where membrane stabilization becomes particularly crucial [1] [3].

Table 1: Core Genes in Hopanoid Biosynthesis and Their Functions

Gene SymbolEnzyme FunctionStructural ModificationTaxonomic Distribution
shcSqualene-hopene cyclaseCore pentacyclic ring formationUniversal in hopanoid producers
hpnHRadical SAM enzymeC35 side chain elongationProteobacteria, Acidobacteria
hpnPC-2 Methyltransferase2-Methylhopanoid productionCyanobacteria, Alphaproteobacteria, Acidobacteria
hpnRC-3 Methyltransferase3-Methylhopanoid productionMethanotrophs, Nitrospirae, Actinobacteria
hpnOAminotransferasePolar side chain functionalizationLimited to specific taxa

Enzymatic Catalysis in Triterpenoid Cyclization

The squalene-hopene cyclase (SHC) enzyme catalyzes one of the most complex biochemical transformations in nature: the concerted cyclization of linear squalene into the pentacyclic hopene structure. This process involves:

  • Substrate protonation: Initiated by an aspartate-rich motif (DXD) that protonates the terminal double bond of squalene
  • Cation-π cascade: A sequence of electrophilic additions forming five rings
  • Termination: Deprotonation or water capture yields diplopterol or diploptene [3] [9]

The enzymatic mechanism relies on precise substrate pre-organization within a hydrophobic active site pocket. This conformationally constrained environment directs the polyene chain into a chair-boat-chair-boat-chair conformation, enabling stereospecific ring formation. SHC enzymes demonstrate remarkable catalytic promiscuity, occasionally producing non-hopanoid triterpenes like tetrahymanol when expressed in heterologous systems [3] [5].

Following cyclization, specialized modifying enzymes introduce structural variations:

  • HpnP-mediated C-2 methylation: Requires S-adenosyl methionine (SAM) as methyl donor
  • HpnR-mediated C-3 methylation: Independent of SAM
  • Side chain functionalization: Amination, glycosylation, and hydroxylation increase hopanoid polarity [1] [3]

Recent structural studies reveal that SHCs and eukaryotic oxidosqualene cyclases (OSCs) share evolutionarily related active sites despite differing substrate preferences (squalene vs. oxidosqualene). This suggests divergent evolution from a common ancestral cyclase [3].

Comparative Analysis of Hopanoid Production Across Bacterial Taxa

Hopanoid production exhibits significant phylogenetic stratification across bacterial lineages, with notable variations in structural diversity and abundance:

Table 2: Hopanoid Production Across Major Bacterial Taxa

Bacterial GroupSubdivision/ClassHopanoid ProductionStructural FeaturesNotable Producers
AcidobacteriaSD1, SD3HighTetrafunctionalized BHPs; Rare methylation"Ca. Koribacter versatilis", "Ca. Solibacter usitatus"
SD4 (except Chloracidobacterium)AbsentN/AN/A
SD6, 8, 10, 23AbsentN/AN/A
ProteobacteriaAlphaproteobacteriaHighMethylated (2-Me, 3-Me); Extended side chainsRhodopseudomonas palustris, Bradyrhizobium
BetaproteobacteriaModerateMainly C30 hopanoidsBurkholderia spp.
GammaproteobacteriaVariableMethylated in methanotrophsMethylococcus capsulatus
FirmicutesBacilliModeratePrimarily diploptene/diplopterolAlicyclobacillus acidocaldarius
CyanobacteriaVariousHigh2-Methylhopanoids dominantDiverse photosynthetic species

Acidobacteria demonstrate particularly interesting taxonomic patterns, with hopanoid production confined almost exclusively to subdivisions 1 and 3. These soil-dwelling bacteria predominantly produce tetrafunctionalized bacteriohopanepolyols (BHPs), with only three known strains generating significant amounts (up to 45%) of pentafunctionalized BHPs. Remarkably, among cultivated acidobacteria, only "Ca. Koribacter versatilis" produces 2,3-dimethyl bishomohopanol, consistent with its unique possession of both hpnP and hpnR genes [7].

Proteobacteria exhibit the greatest structural diversity, particularly in Alphaproteobacteria which produce methylated (2-Me and 3-Me) hopanoids with extended side chains. The methylotrophic bacteria within Gammaproteobacteria remain notable for their 3-methylated hopanoids, though the hpnR gene has broader distribution than previously recognized [1] [3].

Cyanobacterial hopanoids are characterized by high 2-methylhopanoid content, historically considered biomarkers for oxygenic photosynthesis. However, genomic analyses reveal that the hpnP gene responsible for methylation is not exclusively associated with photosynthetic machinery, challenging this biomarker assumption [1] [7].

Table 3: Structural Diversity of Bacteriohopanepolyols (BHPs) Across Bacteria

Structural FeatureEnzyme InvolvedTaxonomic DistributionRelative Abundance
C35 Extended side chainHpnHAcidobacteria (SD1,3), ProteobacteriaDominant in most producers
2-MethylationHpnPCyanobacteria, Alphaproteobacteria, Acidobacteria (rare)Variable (often <10% except cyanobacteria)
3-MethylationHpnRMethanotrophs, Nitrospirae, ActinobacteriaOften dominant in methanotrophs
Pentafunctionalized BHPsMultiple modifying enzymesLimited Acidobacteria strainsUp to 45% in specific strains
Amino sugar derivativesHpnO, HpnGProteobacteriaLimited to specific taxa

Environmental metagenomic studies indicate that uncultured Acidobacteria in subdivision 2 also possess complete hopanoid biosynthesis pathways, suggesting broader production capabilities than currently recognized from cultured representatives. This highlights the significant gap between cultivation-based studies and environmental genomic potential [7].

The functional significance of structural diversity remains an active research area, with hypotheses centering on membrane adaptation to specific environmental challenges. For example, methylated hopanoids may enhance stability in acidic or thermal environments, while polar functional groups could improve permeability control in fluctuating osmotic conditions [3] [5].

Properties

CAS Number

62139-14-4

Product Name

Monol

IUPAC Name

(4R)-4-[(3R,3aS,5aR,5bR,7aS,11aS,11bR,13aR,13bS)-5a,5b,8,8,11a,13b-hexamethyl-1,2,3,3a,4,5,6,7,7a,9,10,11,11b,12,13,13a-hexadecahydrocyclopenta[a]chrysen-3-yl]pentan-1-ol

Molecular Formula

C32H56O

Molecular Weight

456.8 g/mol

InChI

InChI=1S/C32H56O/c1-22(10-8-21-33)23-13-18-29(4)24(23)14-19-31(6)26(29)11-12-27-30(5)17-9-16-28(2,3)25(30)15-20-32(27,31)7/h22-27,33H,8-21H2,1-7H3/t22-,23-,24+,25+,26-,27-,29+,30+,31-,32-/m1/s1

InChI Key

PLFFHJWXOGYWPR-HEDMGYOXSA-N

SMILES

CC(CCCO)C1CCC2(C1CCC3(C2CCC4C3(CCC5C4(CCCC5(C)C)C)C)C)C

Synonyms

bacteriohopane-32-ol

Canonical SMILES

CC(CCCO)C1CCC2(C1CCC3(C2CCC4C3(CCC5C4(CCCC5(C)C)C)C)C)C

Isomeric SMILES

C[C@H](CCCO)[C@H]1CC[C@]2([C@H]1CC[C@@]3([C@@H]2CC[C@H]4[C@]3(CC[C@@H]5[C@@]4(CCCC5(C)C)C)C)C)C

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